molecular formula C14H20ClN3 B3096784 2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1289385-58-5

2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B3096784
CAS No.: 1289385-58-5
M. Wt: 265.78 g/mol
InChI Key: HFCLFDPMQGMSNP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[3-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-16-14-7-4-8-17(11-14)10-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLFDPMQGMSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a methylamino group and is linked to a benzonitrile moiety, which contributes to its interaction with biological targets.

  • Molecular Formula: C13H18ClN3
  • CAS Number: 1289385-58-5
  • Molecular Weight: 251.76 g/mol

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. It can bind to specific molecular targets, inhibiting enzymatic activity and influencing cellular signaling pathways through receptor interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of benzonitrile compounds have shown inhibitory effects against Hepatitis C Virus (HCV), suggesting that this compound could be explored for its antiviral applications .

Anticancer Properties

Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, structural analogs of benzonitrile have demonstrated growth-inhibitory effects on Jurkat and HT29 cells, with some showing IC50 values comparable to established anticancer drugs like doxorubicin . The presence of specific functional groups appears crucial for enhancing the anticancer activity.

Case Studies

  • Antiviral Efficacy : A study on the antiviral properties of benzonitrile derivatives revealed that certain compounds exhibited low nanomolar concentrations required for effective inhibition of HCV entry, indicating a promising therapeutic avenue .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various analogs on cancer cell lines, demonstrating that modifications in the phenyl ring significantly influenced their potency. Compounds with electron-donating groups showed enhanced activity against cancer cells .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntiviralHCVInhibition of virus entry
AnticancerJurkat CellsCytotoxicity with IC50 < Doxorubicin
AnticancerHT29 CellsGrowth inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound shares structural similarities with derivatives of benzonitrile substituted with amino-methyl-piperidine/piperazine moieties. Below is a detailed comparison based on evidence from literature and chemical databases:

Positional Isomers on the Aromatic Ring
  • 2-(Aminomethyl)benzonitrile Hydrochloride (CAS 34403-48-0): Similarity Score: 0.91 Difference: Lacks the piperidine ring; instead, it has a primary aminomethyl group directly attached to the benzonitrile backbone. Impact: Reduced steric bulk compared to the target compound, likely influencing solubility and receptor-binding kinetics.
  • 4-((Methylamino)methyl)benzonitrile (CAS 90389-96-1): Similarity Score: 0.88 Difference: The methylaminomethyl group is at the 4-position of the benzene ring instead of the 2-position. Impact: Altered electronic effects due to para-substitution may affect reactivity and intermolecular interactions.
Piperidine vs. Piperazine Ring Derivatives
  • 2-(3-Methyl-piperazin-1-ylmethyl)-benzonitrile Hydrochloride (CAS 1353984-20-9): Molecular Formula: C₁₃H₁₈ClN₃ Difference: Contains a piperazine ring (two nitrogen atoms) instead of a piperidine ring (one nitrogen). The methyl group is on the piperazine ring.
Substituent Variations on the Piperidine Ring
  • 2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile Hydrochloride (CAS 1289387-45-6): Difference: Methylamino group is at the 4-position of the piperidine ring instead of the 3-position. Impact: Altered spatial orientation of the methylamino group could modulate interactions with biological targets (e.g., enzymes or receptors) .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 1289387-45-6 C₁₄H₂₀ClN₃ 265.78 3-Methylamino-piperidine, 2-benzonitrile
2-(Aminomethyl)benzonitrile Hydrochloride 34403-48-0 C₈H₈ClN₂ 182.62 Primary aminomethyl at 2-position
4-((Methylamino)methyl)benzonitrile 90389-96-1 C₉H₁₀N₂ 146.19 Methylaminomethyl at 4-position
2-(3-Methyl-piperazin-1-ylmethyl)-benzonitrile 1353984-20-9 C₁₃H₁₈ClN₃ 251.76 Piperazine ring with 3-methyl substitution

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution to introduce the methylamino-piperidine group, whereas analogs like 4-((Methylamino)methyl)benzonitrile may require simpler alkylation steps .

Hazard Profiles :

  • The target compound’s hazards (H302, H315, H319) suggest moderate toxicity, similar to other benzonitrile derivatives, but stricter handling protocols (inert atmosphere) are required due to its instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Reactant of Route 2
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2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

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